7-[(4-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol

ER glycoprotein folding quality control UGGT inhibition broad-spectrum antiviral target

Securing 7-substituted 8-HQ analogs with defined MAO isoform selectivity remains a procurement bottleneck for neurodegeneration programs. This compound directly addresses that gap. - Provisional MAO-B IC50 = 1,130 nM vs. MAO-A > 100,000 nM - approximately 20-fold selectivity shift relative to dual inhibitors like M30. - Morpholine and 4-chlorophenyl pharmacophores provide distinct H-bond acceptor/donor patterns for SAR-driven UGGT 'WY' motif exploration. - Sourced as a representative 7-(chlorophenyl)(morpholin-4-yl)methyl-8-HQ chemotype for physicochemical screening libraries (ClogP, pKa, solubility, permeability benchmarking).

Molecular Formula C20H19ClN2O2
Molecular Weight 354.8 g/mol
Cat. No. B12161946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(4-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol
Molecular FormulaC20H19ClN2O2
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESC1COCCN1C(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O
InChIInChI=1S/C20H19ClN2O2/c21-16-6-3-15(4-7-16)19(23-10-12-25-13-11-23)17-8-5-14-2-1-9-22-18(14)20(17)24/h1-9,19,24H,10-13H2
InChIKeyKNDLUQLXEIOXLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(4-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol: Structural Baseline & Library Role


7-[(4-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol (CAS 315697-93-9) is a synthetic 8-hydroxyquinoline (8-HQ) derivative bearing a 7-substituted (4-chlorophenyl)(morpholin-4-yl)methyl pharmacophore [1]. The core 8-HQ scaffold endows iron-chelating capacity, while the morpholine ring and chlorophenyl group modulate lipophilicity, basicity, and target engagement. This compound belongs to a class under investigation for neurodegenerative, anti-infective, and metal-homeostasis indications. For procurement decisions, its physicochemical profile (MW 354.8, ClogP contributors) distinguishes it from simpler 5-aminomethyl-8-HQ analogs [2].

7-[(4-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol: Uniqueness Over Generic 8-HQ Analogs


Substitution at position 7 with a (4-chlorophenyl)(morpholin-4-yl)methyl moiety fundamentally alters the compound's target engagement profile compared to unsubstituted 8-HQ or 5-substituted analogs. The morpholine group introduces a basic tertiary amine that can form critical salt-bridge or hydrogen-bond interactions, as demonstrated by the 5-morpholinomethyl analog's specific binding to the UGGT 'WY' motif (Kd = 47 μM) [1]. The 4-chlorophenyl ring further provides hydrophobic and π-π stacking surfaces absent in simpler analogs, which can dictate selectivity between MAO-A and MAO-B isoforms and influence blood-brain barrier penetration [2]. Generic substitution with a 5-substituted or unsubstituted 8-HQ would lose these pharmacophoric elements, yielding unpredictable potency shifts across biological targets. The quantitative evidence below demonstrates where the precise 7-substitution pattern provides measurable differentiation.

7-[(4-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol: Evidence vs. Closest Analogs


UGGT Inhibition: 7- vs. 5-Substituted Morpholine Pharmacophore

The 5-[(morpholin-4-yl)methyl]quinolin-8-ol (5M-8OH-Q) has been shown to inhibit the ER glycoprotein folding quality control checkpoint enzyme UGGT with a binding affinity (Kd) of 47 μM in vitro. The target compound relocates the morpholinomethyl group to position 7 and adds a 4-chlorophenyl substituent on the linking carbon. While direct UGGT data for the target compound is not publicly available, structure-activity relationship (SAR) from the 5M-8OH-Q study indicates that the morpholine 'WY' motif interaction is highly sensitive to substitution position, and the added chlorophenyl group introduces a steric and hydrophobic element predicted to modulate both affinity and selectivity for UGGT isoforms. This represents a class-level inference: moving the morpholine from position 5 to position 7 and adding a chlorophenyl group creates a distinct pharmacophore with potentially altered UGGT inhibition profile [1].

ER glycoprotein folding quality control UGGT inhibition broad-spectrum antiviral target

MAO Isoform Selectivity: Chlorophenyl-Morpholine vs. Aminomethyl Series

Preliminary screening data for the target compound from BindingDB indicates weak MAO-A inhibition (IC50 > 100,000 nM) and modest MAO-B inhibition (IC50 = 1,130 nM) [1]. In contrast, the lead compound M30 (5-[(methyl(prop-2-ynyl)amino)methyl]quinolin-8-ol) exhibits potent dual MAO-A/MAO-B inhibition (IC50 = 37 nM and 57 nM, respectively) [2]. This approximately 20-fold selectivity shift toward MAO-B over MAO-A, combined with the overall reduction in potency, illustrates how the 7-(4-chlorophenyl)(morpholin-4-yl)methyl substitution produces a markedly different MAO inhibition fingerprint compared to the 5-aminomethyl series. Note: the BindingDB entry (CHEMBL1575961) may have been cross-referenced with a structurally distinct chemotype; this data should be considered provisional until confirmed by orthogonal assays.

MAO-A/MAO-B inhibition neuroprotection iron chelation

Metal Chelation: 7-Chlorophenyl-Morpholine vs. Parent 8-HQ

The 8-hydroxyquinoline core is an established bidentate Fe(II)/Fe(III) chelator. The addition of a morpholine-containing side chain at position 7 does not ablate the 8-OH group required for metal coordination; however, the electron-donating morpholine nitrogen and the electron-withdrawing chlorophenyl group are expected to modulate the pKa of the 8-OH and thus the metal-binding affinity. In the patent literature covering neuroprotective 8-HQ derivatives, compounds bearing morpholine-containing substituents are explicitly claimed as iron chelators with brain MAO inhibitory activity [1]. While direct stability constant (log β) data for the target compound are not reported, class-level SAR indicates that 7-substituted 8-HQ analogs retain iron-binding capacity, and the (4-chlorophenyl)(morpholin-4-yl)methyl group offers a distinct combination of lipophilicity and basicity that influences both chelation strength and subcellular distribution [1].

iron chelation oxidative stress neuroprotection

7-[(4-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol: Application Scenarios


UGGT Lead Optimization: Scaffold-Hop from 5-Substituted Series

Research groups pursuing UGGT inhibitors for broad-spectrum antiviral or rare-disease protein-secretion therapy can use this compound as a scaffold-hopping template. The relocation of the morpholine to position 7 and the introduction of the 4-chlorophenyl group provide a new vector for SAR exploration around the UGGT 'WY' binding motif, as established by the 5M-8OH-Q study (Kd = 47 μM) [1]. This compound enables investigation of whether the 7-substitution pattern improves affinity, isoform selectivity, or cellular permeability while maintaining the core quinolin-8-ol pharmacophore.

MAO-B-Selective Iron Chelator for Neuroprotection

For programs targeting neurodegenerative diseases (Parkinson's, Alzheimer's) with a need for brain-penetrant iron chelators that spare peripheral MAO-A, this compound's provisional MAO-B selectivity (IC50 = 1,130 nM vs. MAO-A > 100,000 nM) offers a starting point for further optimization (BindingDB CHEMBL1575961) [2]. The approximately 20-fold shift toward MAO-B relative to the dual inhibitor M30 makes it a candidate for reducing tyramine-mediated hypertensive risk while retaining iron-chelating and antioxidant functions [3].

Physicochemical Benchmarking: Chlorophenyl-Morpholine vs. Aminomethyl Series

Procurement for physicochemical screening libraries can leverage this compound as a representative of the 7-(chlorophenyl)(morpholin-4-yl)methyl-8-HQ chemotype for comparative logP, pKa, solubility, and permeability profiling against the more extensively studied 5-aminomethyl series (e.g., M30, 5M-8OH-Q). The morpholine and chlorophenyl groups introduce distinct hydrogen-bond acceptor/donor patterns and lipophilic surface area that impact ADME properties and CNS penetration [3].

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